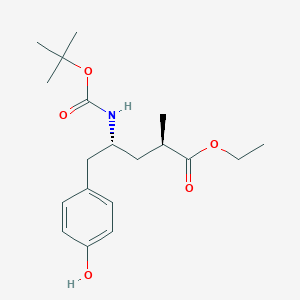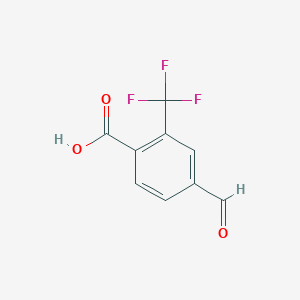
4-Formyl-2-(trifluoromethyl)benzoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Formyl-2-(trifluoromethyl)benzoic acid is a chemical compound characterized by the presence of a formyl group and a trifluoromethyl group attached to a benzoic acid structure
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Formyl-2-(trifluoromethyl)benzoic acid can be achieved through several methods. One common approach involves the reaction of a precursor compound with triethanolamine and palladium(II) chloride (PdCl₂) in dichloromethane (CH₂Cl₂) as a solvent . Another method involves the aerobic oxidation of aldehydes to carboxylic acids using an inorganic-ligand-supported copper catalyst and atmospheric oxygen as the sole oxidant .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often utilize continuous flow reactors and advanced purification techniques to achieve the desired product quality.
化学反应分析
Types of Reactions
4-Formyl-2-(trifluoromethyl)benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the formyl group to an alcohol group.
Substitution: The trifluoromethyl group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are used in substitution reactions.
Major Products
The major products formed from these reactions include various carboxylic acids, alcohols, and substituted derivatives, depending on the specific reaction conditions and reagents used.
科学研究应用
4-Formyl-2-(trifluoromethyl)benzoic acid has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and polymers.
Biology: The compound is used in the development of biochemical assays and as a probe for studying enzyme activities.
Industry: The compound is used in the production of specialty chemicals, dyes, and advanced materials.
作用机制
The mechanism of action of 4-Formyl-2-(trifluoromethyl)benzoic acid involves its interaction with specific molecular targets and pathways. The formyl group can participate in nucleophilic addition reactions, while the trifluoromethyl group can enhance the compound’s stability and reactivity. These interactions can modulate the activity of enzymes and other biological molecules, leading to various biochemical effects .
相似化合物的比较
Similar Compounds
4-(Trifluoromethyl)benzoic acid: This compound has a similar structure but lacks the formyl group, resulting in different chemical properties and reactivity.
2-Fluoro-4-(trifluoromethyl)benzoic acid: This compound features a fluorine atom in addition to the trifluoromethyl group, leading to distinct electronic and steric effects.
4-Formylbenzoic acid: This compound lacks the trifluoromethyl group, which significantly alters its chemical behavior and applications.
Uniqueness
4-Formyl-2-(trifluoromethyl)benzoic acid is unique due to the presence of both the formyl and trifluoromethyl groups, which confer distinct chemical properties and reactivity
属性
分子式 |
C9H5F3O3 |
|---|---|
分子量 |
218.13 g/mol |
IUPAC 名称 |
4-formyl-2-(trifluoromethyl)benzoic acid |
InChI |
InChI=1S/C9H5F3O3/c10-9(11,12)7-3-5(4-13)1-2-6(7)8(14)15/h1-4H,(H,14,15) |
InChI 键 |
BPPJOHSPAQNDML-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(C=C1C=O)C(F)(F)F)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


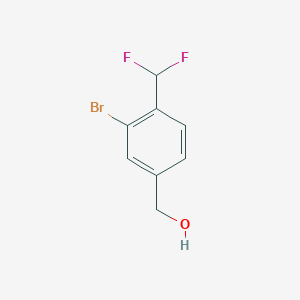

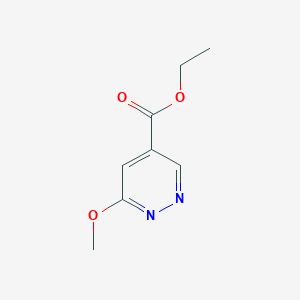


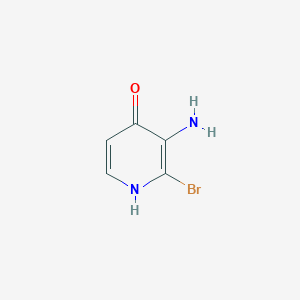
![dicyclohexyl-[2-(2,6-dimethoxyphenyl)phenyl]phosphane;palladium(2+);diacetate](/img/structure/B15250048.png)
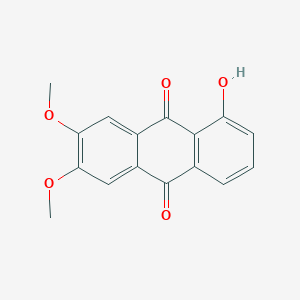
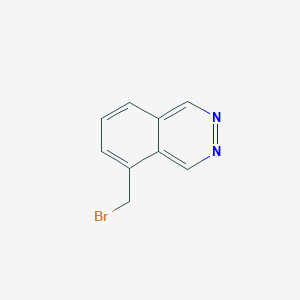
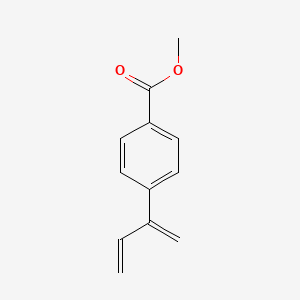
![(2'R,3S)-2'-(3-iodo-2H-indazol-6-yl)-5-methoxyspiro[1H-indole-3,1'-cyclopropane]-2-one](/img/structure/B15250073.png)
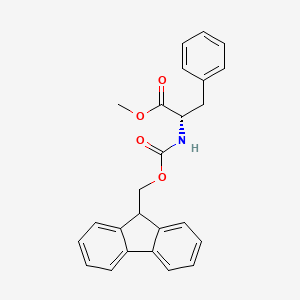
![2,3,5,8-Tetrachloropyrido[2,3-d]pyridazine](/img/structure/B15250087.png)
